molecular formula C7H19ClN2O B13252485 (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride

(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride

Cat. No.: B13252485
M. Wt: 182.69 g/mol
InChI Key: QBWVCZWSUDYGPK-UHFFFAOYSA-N
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Description

(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride is a specialty compound used primarily in proteomics research. It has the molecular formula C7H19ClN2O and a molecular weight of 182.69 . This compound is known for its unique chemical structure, which includes a hydrazine group attached to a methoxy-methylpentane backbone.

Preparation Methods

The synthesis of (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride typically involves the reaction of 4-methoxy-4-methylpentan-2-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, forming various substituted hydrazine derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions.

Scientific Research Applications

(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in proteins and other biomolecules, leading to the formation of hydrazones. This interaction can affect the function and activity of the target molecules, making it useful in studying protein modifications and interactions .

Comparison with Similar Compounds

(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrazine group, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C7H19ClN2O

Molecular Weight

182.69 g/mol

IUPAC Name

(4-methoxy-4-methylpentan-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C7H18N2O.ClH/c1-6(9-8)5-7(2,3)10-4;/h6,9H,5,8H2,1-4H3;1H

InChI Key

QBWVCZWSUDYGPK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)NN.Cl

Origin of Product

United States

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